5-(furan-2-yl)-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Descripción
This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted at positions 1, 4, and 4. Key structural features include:
- 5-(Furan-2-yl) group: Introduces an oxygen-containing heterocycle, influencing electronic properties and hydrogen-bonding capacity.
Synthesis likely follows a two-step procedure: (1) formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), and (2) amidation of the carboxylic acid intermediate with 2-hydroxyethylamine using thionyl chloride as an activating agent .
Propiedades
IUPAC Name |
5-(furan-2-yl)-N-(2-hydroxyethyl)-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-11-4-6-12(7-5-11)20-15(13-3-2-10-23-13)14(18-19-20)16(22)17-8-9-21/h2-7,10,21H,8-9H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYVMSLABVMNHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCO)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-(furan-2-yl)-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound with significant potential in medicinal chemistry. Its unique structure incorporates a furan ring and a triazole moiety, which are known for their biological activity. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and antiviral properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 312.32 g/mol. The structure features a furan ring attached to a triazole ring, which is substituted with a hydroxyethyl group and a 4-methylphenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₄O₃ |
| Molecular Weight | 312.32 g/mol |
| CAS Number | 950242-59-8 |
Antimicrobial Activity
Research has shown that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against various gram-positive and gram-negative bacteria. The introduction of specific substituents can enhance the antimicrobial activity significantly.
Case Study:
In a study evaluating the antimicrobial activity of similar triazole derivatives, it was found that modifications to the alkyl substituents significantly influenced their efficacy against Staphylococcus aureus and Escherichia coli. The most active compounds displayed minimum inhibitory concentrations (MIC) in the low micromolar range .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively investigated. Compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation.
Research Findings:
In vitro studies reported that certain triazole derivatives exhibited significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For example, one derivative showed an IC50 value of approximately 49.85 µM against A549 cells . These findings suggest that the compound may possess similar anticancer properties.
Antiviral Activity
The antiviral potential of compounds containing triazole rings has also been explored. Some studies indicate that modifications at specific positions on the triazole can enhance inhibitory activity against viral enzymes.
Example:
In a related study, compounds with similar structural features showed effective inhibition of reverse transcriptase activity in vitro, indicating potential as antiviral agents . This suggests that further exploration of this compound could reveal similar antiviral capabilities.
Comparación Con Compuestos Similares
Substituent Effects on the Triazole Core
The following table summarizes key analogues and their substituents:
Key Observations :
- Aromatic vs. Aliphatic R5: The target’s furan-2-yl group at R5 provides moderate electron-donating effects and polarity, contrasting with alkyl (e.g., 3o, 3p) or aryl (e.g., pyridin-2-yl in ) groups. This may reduce lipophilicity compared to 3p (isopropyl) but improve solubility versus quinolinyl derivatives .
Physicochemical Properties
- Solubility : The 2-hydroxyethylamide group increases water solubility compared to aryl-substituted carboxamides (e.g., 3q, 3r). This is critical for oral bioavailability in drug development .
- Metabolic Stability : The furan ring may pose a risk of hepatotoxic metabolite formation (e.g., reactive epoxides), whereas fluorophenyl (3o, 3p) or thiophen-2-yl () groups offer greater stability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 5-(furan-2-yl)-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?
- The compound is typically synthesized via multi-step reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps involve:
- Condensation of substituted anilines with isocyanides to form intermediates (e.g., carboximidoyl chlorides) .
- Reaction with sodium azide or alkyl azides under controlled temperatures (60–80°C) to generate the triazole ring .
- Purification via column chromatography or recrystallization, monitored by TLC and NMR .
Q. How is the structural integrity of this compound validated in academic research?
- 1H/13C NMR spectroscopy : Used to confirm proton environments and carbon frameworks, with deuterated solvents (e.g., DMSO-d6) for peak resolution .
- X-ray crystallography : Employed for unambiguous confirmation of molecular geometry. Software like SHELXL refines crystallographic data, resolving anisotropic displacement parameters .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy .
Q. What are the standard protocols for assessing its solubility and stability in biological assays?
- Solubility is tested in polar (DMSO, ethanol) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or HPLC .
- Stability studies involve incubating the compound under physiological conditions (37°C, 5% CO₂) and analyzing degradation products via LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and computational modeling results?
- Cross-validate using multiple software tools: SHELXL for crystallographic refinement and Gaussian or DFT for computational geometry optimization .
- Analyze residual density maps in SHELXL to identify disordered regions or solvent effects .
- Compare hydrogen-bonding networks and torsional angles across datasets .
Q. What experimental strategies are used to investigate its mechanism of action in protein targets?
- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to purified proteins .
- Molecular docking (AutoDock Vina, GOLD) : Predicts binding poses, validated by mutagenesis studies on key residues (e.g., catalytic sites) .
- Cryo-EM/X-ray co-crystallization : Resolves compound-protein complexes at atomic resolution, refined via SHELXL .
Q. How can unexpected byproducts during synthesis be systematically identified and addressed?
- Reaction monitoring : Use inline FTIR or LC-MS to detect intermediates and side products .
- Computational reaction pathway analysis (Gaussian, ORCA) : Predicts energetically favorable pathways and side reactions .
- Byproduct isolation : Employ preparative HPLC or fractional crystallization, followed by structural elucidation via NMR .
Q. What approaches are recommended for analyzing its pharmacokinetic properties in preclinical studies?
- In vitro ADME assays : Microsomal stability (CYP450 metabolism), plasma protein binding (equilibrium dialysis) .
- In vivo PK profiling : Administer via IV/oral routes in rodent models, with blood samples analyzed by LC-MS/MS for bioavailability (AUC, Cmax) .
Methodological Considerations for Data Interpretation
Q. How should researchers handle twinned or low-resolution crystallographic data?
- Use SHELXL’s TWIN and BASF commands to model twinning fractions and refine against high-resolution subsets .
- Validate with the R-free factor and omit maps to exclude model bias .
Q. What statistical models are appropriate for dose-response bioactivity studies?
- Four-parameter logistic regression (4PL) : Fits sigmoidal curves to calculate IC50/EC50 values .
- ANOVA with Tukey’s post hoc test : Identifies significance across multiple dose groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
